molecular formula C16H25N5O3 B14078728 7-isopentyl-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione

7-isopentyl-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14078728
M. Wt: 335.40 g/mol
InChI Key: MQUOEOFIRNBQBG-UHFFFAOYSA-N
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Description

7-isopentyl-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by its unique structural features, including an isopentyl group, a methyl group, and a morpholinomethyl group attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-isopentyl-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, methylation, and morpholinomethylation reactions. The reaction conditions may involve the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-isopentyl-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine ring, facilitated by reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, water

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 7-isopentyl-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study purine metabolism and its role in cellular processes. It can also be used to investigate enzyme-substrate interactions involving purine derivatives.

Medicine

In medicine, this compound may have potential therapeutic applications. Its structural similarity to nucleotides suggests it could be explored as an antiviral or anticancer agent.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-isopentyl-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes involved in purine metabolism, nucleic acids, or cellular receptors. The compound’s effects are mediated through pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in chocolate with mild stimulant properties.

    Adenine: A fundamental purine base in DNA and RNA.

Uniqueness

7-isopentyl-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its isopentyl and morpholinomethyl groups differentiate it from other purine derivatives, potentially leading to unique interactions and applications.

Properties

Molecular Formula

C16H25N5O3

Molecular Weight

335.40 g/mol

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C16H25N5O3/c1-11(2)4-5-21-12(10-20-6-8-24-9-7-20)17-14-13(21)15(22)18-16(23)19(14)3/h11H,4-10H2,1-3H3,(H,18,22,23)

InChI Key

MQUOEOFIRNBQBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCOCC3

Origin of Product

United States

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